molecular formula C10H14O4 B14080940 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol

Cat. No.: B14080940
M. Wt: 198.22 g/mol
InChI Key: GSLQFCAUUPKMEV-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol is a chemical compound featuring a propane-1,2,3-triol (glycerol) backbone substituted with a 2-hydroxy-4-methylphenyl group. Glycerol is a central component of lipids and is widely used as a solvent, humectant, and building block in organic synthesis due to its three hydrophilic hydroxyl groups . Compounds with phenolic and polyol functional groups are of significant interest in various research fields. Similar structural motifs are found in natural products, particularly in the phenylpropanoid class of compounds, which are studied for their diverse biological activities . This chemical structure suggests potential research applications as a synthetic intermediate or building block for more complex molecules, such as polymers, surfactants, or pharmaceutical candidates. Its physicochemical profile may also make it a subject of study in material science, for instance, in the development of novel humectants or stabilizers. Researchers might investigate its mechanism of action in biological systems, where it could interact with various enzymatic pathways or exhibit antioxidant properties. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)propane-1,2,3-triol

InChI

InChI=1S/C10H14O4/c1-7-2-3-8(9(13)4-7)10(14,5-11)6-12/h2-4,11-14H,5-6H2,1H3

InChI Key

GSLQFCAUUPKMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)(CO)O)O

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis via Glycerol Tosylate Intermediates

Williamson ether synthesis remains a cornerstone for forming aryl-ether linkages in polyol systems. For 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol, this method involves:

  • Preparation of Glycerol Tosylate :
    Propane-1,2,3-triol (glycerol) is selectively protected at two hydroxyl groups using tosyl chloride in pyridine, yielding 1,3-di-O-tosylglycerol. This intermediate retains a free hydroxyl group at the C2 position for subsequent coupling.

  • Coupling with 2-Hydroxy-4-methylphenol :
    The tosylate undergoes nucleophilic substitution with 2-hydroxy-4-methylphenol in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The reaction proceeds at 60–80°C in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), with typical reaction times of 12–24 hours.

  • Deprotection :
    The tosyl groups are removed via hydrolysis using aqueous sodium hydroxide (2 M) at reflux, yielding the target triol. Purification is achieved through recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).

Key Advantages :

  • High regioselectivity due to the stability of tosylate leaving groups.
  • Compatibility with heat-sensitive phenolic substrates.

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction offers stereochemical control for coupling phenolic alcohols with glycerol derivatives. This method circumvents the need for pre-functionalized tosylates:

  • Reaction Setup :
    A mixture of 2-hydroxy-4-methylphenol, 1,2-O-isopropylideneglycerol (a protected glycerol derivative), diethyl azodicarboxylate (DEAD), and triphenylphosphine in THF is stirred at 0°C to room temperature for 6–12 hours.

  • Deprotection of Isopropylidene Group :
    The acetal protecting group is cleaved using hydrochloric acid (1 M) in methanol, releasing the free triol. The crude product is neutralized with sodium bicarbonate and extracted with dichloromethane.

  • Purification :
    Final purification employs silica gel chromatography with gradient elution (hexane to ethyl acetate), achieving >90% purity.

Optimization Notes :

  • Excess 2-hydroxy-4-methylphenol (1.5 equivalents) improves yields to 65–75%.
  • Anhydrous conditions prevent side reactions with moisture-sensitive intermediates.

Aldehyde-Mediated Condensation and Reduction

Inspired by thymol derivatization strategies, this route utilizes an aldehyde intermediate to construct the triol framework:

  • Synthesis of 2-Hydroxy-4-methylbenzaldehyde :
    2-Hydroxy-4-methylphenol reacts with dichloromethyl methyl ether in dichloromethane at 0°C, catalyzed by tin(IV) chloride. The aldehyde is isolated via column chromatography (hexane/ethyl acetate, 4:1).

  • Aldol Condensation with Glycerol :
    The aldehyde undergoes base-catalyzed condensation with propane-1,2,3-triol in ethanol, forming a β-hydroxy ketone intermediate. Sodium hydroxide (10% w/v) facilitates the reaction at 50°C for 8 hours.

  • Ketone Reduction :
    The β-hydroxy ketone is reduced using sodium borohydride (1.2 equivalents) in methanol at 0°C. The reaction is quenched with aqueous ammonium chloride, and the triol is extracted with ethyl acetate.

Yield Considerations :

  • Aldol condensation yields 40–50% due to competing self-condensation of the aldehyde.
  • Sodium borohydride reduction achieves near-quantitative conversion of the ketone to alcohol.

Catalytic Hydrogenation of Epoxide Intermediates

Epoxide ring-opening provides a pathway to introduce multiple hydroxyl groups:

  • Epoxidation of 2-(4-Methylphenyl)propene :
    The allyl aromatic compound is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, forming a 2,3-epoxide.

  • Acid-Catalyzed Hydrolysis :
    The epoxide reacts with water in the presence of sulfuric acid (0.1 M) at 50°C, yielding a vicinal diol. Further oxidation with hydrogen peroxide introduces the third hydroxyl group at the C2 position.

  • Selective Methylation :
    The phenolic hydroxyl group is methylated using methyl iodide and potassium carbonate, followed by demethylation with boron tribromide to restore the free phenol.

Challenges :

  • Over-oxidation may occur during diol-to-triol conversion, necessitating careful stoichiometric control.
  • Methylation/demethylation steps add complexity but enhance regioselectivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Williamson Ether 55–65 High regioselectivity Multi-step protection/deprotection
Mitsunobu Reaction 65–75 Stereochemical control Cost of reagents (DEAD, triphenylphosphine)
Aldehyde Condensation 40–50 Avoids pre-functionalized intermediates Low yield due to side reactions
Epoxide Hydrolysis 30–40 Scalable for industrial production Risk of over-oxidation

Analytical Validation and Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 6.95 (s, 1H, aromatic), 6.70 (d, J = 8.4 Hz, 1H, aromatic), 4.80 (br s, 3H, OH), 3.45–3.60 (m, 3H, glycerol CH₂), 2.35 (s, 3H, CH₃).
    • ¹³C NMR : δ 155.2 (C-OH), 130.5–115.8 (aromatic carbons), 72.4–65.1 (glycerol carbons), 20.8 (CH₃).
  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₁₁H₁₆O₄ [M+H]⁺: 223.0975; Found: 223.0978.

  • Chromatographic Purity : HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 8.44 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phenyl-Substituted Propane-1,2,3-triol Derivatives

Substituent Variations
  • 1-(4-Hydroxyphenyl)propane-1,2,3-triol (Compound 7, ) :

    • Substituent: 4-Hydroxyphenyl group.
    • Key differences: The absence of a methyl group and a hydroxy group at the C2 position of the phenyl ring reduces steric hindrance and alters electronic properties compared to the target compound.
    • Biological relevance: Isolated from Zanthoxylum armature DC., such derivatives are associated with anti-inflammatory and antioxidant activities .
  • Threo-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol (Compound 5, ): Substituent: 4-Hydroxy-3-methoxyphenyl group.
  • 2-(2,4-Difluorophenyl)propane-1,2,3-triol () :

    • Substituent: 2,4-Difluorophenyl group.
    • Key differences: Fluorine atoms introduce strong electronegativity, increasing lipophilicity and metabolic stability relative to hydroxy-methyl-substituted analogs .

Chroman-Fused Propane-1,2,3-triol Derivatives

  • (1R,2R)-1-((2S)-6-tert-Butyl-2-hydroxychroman-4-yl)propane-1,2,3-triol (): Substituent: Chroman ring with a tert-butyl group. The tert-butyl group adds significant hydrophobicity, contrasting with the target compound’s smaller methyl group .
  • (1R,2R)-1-((2S)-2-Hydroxy-6-methoxychroman-4-yl)propane-1,2,3-triol () :

    • Substituent: Methoxy-substituted chroman ring.
    • Key differences: The methoxy group modulates electronic effects and solubility, offering a balance between hydrophilicity and lipophilicity absent in the target compound .

Esterified Derivatives

  • Acetic Acid, 2-(2-Methoxy-4-methylphenyl)propane-1,2,3-triol (): Molecular formula: C₁₇H₂₈O₁₀. Key differences: Acetylation of the glycerol hydroxyl groups reduces polarity and increases molecular weight (392.4 g/mol), enhancing membrane permeability compared to the non-esterified target compound .

Data Tables

Table 1: Structural Comparison of Propane-1,2,3-triol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(2-Hydroxy-4-methylphenyl)-propane-1,2,3-triol 2-Hydroxy-4-methylphenyl C₁₀H₁₄O₄ 198.22 Moderate lipophilicity, phenolic H-bonding
1-(4-Hydroxyphenyl)-propane-1,2,3-triol 4-Hydroxyphenyl C₉H₁₂O₄ 184.19 High polarity, antioxidant potential
2-(2,4-Difluorophenyl)-propane-1,2,3-triol 2,4-Difluorophenyl C₉H₁₀F₂O₃ 204.18 Enhanced metabolic stability
Acetic Acid, 2-(2-Methoxy-4-methylphenyl)-propane-1,2,3-triol 2-Methoxy-4-methylphenyl + acetyl C₁₇H₂₈O₁₀ 392.40 Esterified, increased hydrophobicity

Biological Activity

2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol, commonly referred to as a derivative of bisphenol, has garnered attention due to its potential biological activities, particularly in relation to endocrine disruption. This article synthesizes current research findings on the biological activity of this compound, focusing on its interactions with estrogen receptors and other biological systems.

Chemical Structure and Properties

The compound is characterized by a propane backbone with hydroxyl and methyl substituents on the phenolic rings. This structure is significant as it influences the compound's binding affinity to various receptors, particularly estrogen receptors (ER).

Estrogen Receptor Interaction

Research indicates that bisphenol derivatives, including this compound, exhibit varying degrees of agonistic and antagonistic activities towards estrogen receptors ERα and ERβ.

  • Agonistic Activity : Some studies have shown that this compound can act as a partial agonist for ERα and ERβ. It induces transcriptional activity comparable to that of estradiol (E2), albeit at significantly lower affinities. For instance, the compound demonstrated approximately 20% to 30% of E2-induced transcriptional activity at higher concentrations .
  • Antagonistic Effects : Conversely, certain derivatives have been identified as antagonists specifically for ERβ. This duality in action underscores the complexity of bisphenol derivatives in modulating endocrine signaling pathways .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Notably:

  • Cell Viability Assays : In vitro studies using human liver cancer cells (HepG2) revealed that this compound could reduce cell viability significantly. The IC50 values observed were comparable to known chemotherapeutic agents, suggesting potential utility in cancer treatment .
  • Mechanism of Action : The underlying mechanism appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation .

Study 1: Antitumor Efficacy

A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be around 40 µM, indicating significant antitumor potential when compared to control treatments .

Study 2: Estrogen Receptor Binding Affinity

In another investigation focusing on receptor binding assays, it was reported that the compound displayed a binding affinity for ERβ approximately 400 times weaker than E2 but still induced notable transcriptional activity at concentrations above 10 µM. This highlights its potential role as an endocrine disruptor .

Data Summary

Biological ActivityObservationsIC50 Values
Estrogen Receptor Agonism Partial agonist for ERα and ERβ~20%-30% E2 activity
Antitumor Activity Significant reduction in HepG2 cell viability~40 µM

Q & A

Q. What are the established synthetic routes for 2-(2-Hydroxy-4-methylphenyl)propane-1,2,3-triol, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step regioselective esterification or Friedel-Crafts alkylation of phenol derivatives. For example:
  • Step 1 : Protect the phenolic hydroxyl group of 4-methylphenol using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions .
  • Step 2 : React the protected phenol with propane-1,2,3-triol derivatives under acidic catalysis (e.g., H₂SO₄) to introduce the triol backbone .
  • Step 3 : Deprotect the TBDMS group using tetrabutylammonium fluoride (TBAF) .
  • Critical Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify phenolic protons (δ 9.2–10.5 ppm), methyl groups (δ 2.3–2.5 ppm), and triol hydroxyls (δ 3.5–4.5 ppm). Coupling patterns in COSY spectra confirm adjacent hydroxyls .
  • FT-IR : Confirm hydroxyl stretches (3200–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₄O₅) with <2 ppm error .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Storage : Store in amber vials at −20°C under nitrogen to prevent oxidation. Avoid exposure to light or moisture, which accelerates degradation .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include quinone derivatives (λmax 280 nm) .

Advanced Research Questions

Q. How do stereoisomerism and regioselectivity affect the biological activity of this compound derivatives?

  • Methodological Answer :
  • Stereoisomerism : The compound has two chiral centers (C2 and C3). Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate erythro and threo isomers. Biological assays (e.g., enzyme inhibition) show erythro isomers exhibit 3× higher activity due to optimal hydrogen bonding .
  • Regioselectivity : Substituent positioning on the phenyl ring (para vs. ortho) alters electron density. Computational docking (AutoDock Vina) predicts para-methyl groups enhance binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported reaction mechanisms for the oxidation of this compound?

  • Methodological Answer : Conflicting data arise from solvent polarity and catalyst choice:
  • In aqueous media : Oxidation with KMnO₄ yields 2-(4-methyl-2-oxocyclohexa-3,5-dien-1-yl)propane-1,2,3-triol via radical intermediates (EPR-confirmed) .
  • In nonpolar solvents : TEMPO/NaClO₂ selectively oxidizes the primary hydroxyl group to a ketone without ring modification .
  • Resolution : Use kinetic isotope effects (KIE) and ¹⁸O labeling to trace oxygen incorporation pathways .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) level optimizations reveal hydroxyl groups as reactive hotspots .
  • Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids (e.g., [BMIM][PF₆]) to model hydrogen-bonding networks and diffusion rates .

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